{1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol
CAS No.:
Cat. No.: VC17853248
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO2 |
|---|---|
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | [1-(oxolan-2-ylmethyl)pyrrolidin-3-yl]methanol |
| Standard InChI | InChI=1S/C10H19NO2/c12-8-9-3-4-11(6-9)7-10-2-1-5-13-10/h9-10,12H,1-8H2 |
| Standard InChI Key | ZTMTWWSBNVUXLH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CN2CCC(C2)CO |
Introduction
{1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol is a chemical compound with the CAS number 1017476-56-0. It is also known as 3-Pyrrolidinemethanol, 1-[(tetrahydro-2-furanyl)methyl]-. This compound is characterized by its molecular formula C10H19NO2 and molecular weight of 185.26 g/mol .
Synthesis and Preparation
While specific synthesis details for {1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol are not readily available, compounds with similar structures often involve reactions such as alkylation, reduction, and protection-deprotection steps. For instance, the synthesis of related compounds might involve the use of Mitsunobu conditions for alkylation or the reduction of esters to alcohols .
Suppliers and Availability
{1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol is available from suppliers like Alinda Chemical Ltd. in Russia . Additionally, Clearsynth offers this compound as a high-quality product, emphasizing the importance of verifying product accuracy and completeness .
Data Table
| Property | Value |
|---|---|
| CAS Number | 1017476-56-0 |
| Molecular Formula | C10H19NO2 |
| Molecular Weight | 185.26 g/mol |
| Boiling Point | 271.1±10.0 °C (Predicted) |
| Density | 1.078±0.06 g/cm³ (Predicted) |
| pKa | 14.93±0.10 (Predicted) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume